(S)-2-(1-((Benzyloxy)carbonyl)pyrrolidin-3-yl)acetic acid
CAS No.:
Cat. No.: VC13634698
Molecular Formula: C14H17NO4
Molecular Weight: 263.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H17NO4 |
---|---|
Molecular Weight | 263.29 g/mol |
IUPAC Name | 2-[(3S)-1-phenylmethoxycarbonylpyrrolidin-3-yl]acetic acid |
Standard InChI | InChI=1S/C14H17NO4/c16-13(17)8-12-6-7-15(9-12)14(18)19-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17)/t12-/m0/s1 |
Standard InChI Key | IUYVTLSEDKQGQY-LBPRGKRZSA-N |
Isomeric SMILES | C1CN(C[C@@H]1CC(=O)O)C(=O)OCC2=CC=CC=C2 |
SMILES | C1CN(CC1CC(=O)O)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES | C1CN(CC1CC(=O)O)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Nomenclature and Identifiers
Structural Characteristics
The compound consists of:
-
A pyrrolidine ring (5-membered nitrogen-containing heterocycle) with an (S)-configuration at the C3 position.
-
A benzyloxycarbonyl (Cbz) group attached to the pyrrolidine nitrogen, serving as a protective group for amines.
-
An acetic acid side chain at the C3 position, enabling further functionalization via carboxylate chemistry .
Stereochemical Considerations
The (S)-enantiomer is critical for interactions with biological targets, as stereochemistry influences binding affinity and pharmacokinetics. Enantiomeric purity is often verified via chiral HPLC or polarimetry .
Synthesis and Manufacturing
Multi-Step Organic Synthesis
-
Pyrrolidine Functionalization:
-
Asymmetric Catalysis:
-
Deprotection and Purification:
Example Protocol
A representative synthesis involves:
-
Reacting (S)-pyrrolidin-3-ylacetic acid with benzyl chloroformate in dichloromethane.
-
Neutralizing with aqueous sodium bicarbonate.
-
Isolating the product via extraction and evaporative crystallization .
Analytical Characterization
Physicochemical Properties
Applications in Pharmaceutical Research
Peptide Synthesis
-
The Cbz group protects the pyrrolidine nitrogen during solid-phase peptide synthesis (SPPS), preventing unwanted side reactions .
-
Post-synthesis, the Cbz group is removed via hydrogenolysis or enzymatic cleavage .
Medicinal Chemistry
-
Intermediate for Bioactive Molecules: Used in synthesizing mPTP (mitochondrial permeability transition pore) blockers and kinase inhibitors .
-
Structure-Activity Relationship (SAR) Studies: Modifications to the acetic acid side chain optimize target binding .
Case Study: Anticancer Agents
-
Derivatives of this compound exhibit inhibitory activity against histone deacetylases (HDACs), a target in oncology .
Comparative Analysis of Enantiomers
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume